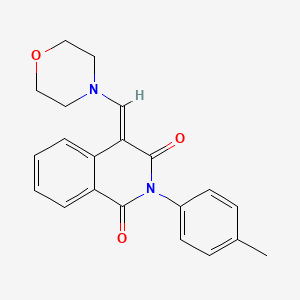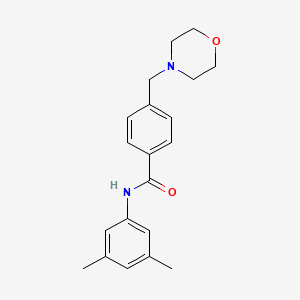![molecular formula C17H22N2O B5163139 [4-(1-adamantyl)phenyl]urea](/img/structure/B5163139.png)
[4-(1-adamantyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(1-Adamantyl)phenyl]urea is a compound that features a urea moiety linked to an adamantyl group and a phenyl group. The adamantyl group is a bulky, diamondoid structure that is known for its stability and rigidity, while the phenyl group is a common aromatic ring. This combination of structures imparts unique physical and chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-adamantyl)phenyl]urea typically involves the reaction of 1-adamantylamine with 4-isocyanatobenzene. This reaction proceeds under mild conditions, often at room temperature, and yields the desired urea derivative in good to excellent yields. The reaction can be represented as follows:
1-adamantylamine+4-isocyanatobenzene→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[4-(1-Adamantyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under strong oxidative conditions.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized adamantyl derivatives.
Reduction: Amines derived from the reduction of the urea moiety.
Substitution: Substituted phenyl derivatives.
科学研究应用
[4-(1-Adamantyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for soluble epoxide hydrolase (sEH).
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials due to its stability and rigidity.
作用机制
The mechanism of action of [4-(1-adamantyl)phenyl]urea, particularly as an enzyme inhibitor, involves its interaction with the active site of the target enzyme. The bulky adamantyl group helps in anchoring the molecule within the enzyme’s active site, while the urea moiety interacts with key amino acid residues, inhibiting the enzyme’s activity. This mechanism is particularly relevant for its role as a soluble epoxide hydrolase inhibitor, where it prevents the hydrolysis of epoxides to diols, thereby modulating various biological pathways.
相似化合物的比较
Similar Compounds
- 1-(Adamantan-1-yl)-3-(2-chloro-4-fluorophenyl)urea
- 1-(Adamantan-1-yl)-3-(4-fluorophenyl)urea
- 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea
Uniqueness
[4-(1-Adamantyl)phenyl]urea is unique due to the specific positioning of the adamantyl and phenyl groups, which imparts distinct physical and chemical properties. The presence of the adamantyl group enhances the compound’s stability and rigidity, making it particularly useful in applications requiring robust materials. Additionally, its ability to inhibit soluble epoxide hydrolase with high specificity sets it apart from other similar compounds.
属性
IUPAC Name |
[4-(1-adamantyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-16(20)19-15-3-1-14(2-4-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H3,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBCGOMUTWCUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5163056.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5163068.png)
![7-(4-Chlorophenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5163072.png)

![N~2~-(4-chlorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5163081.png)
![3-butoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B5163088.png)

![4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5163092.png)
![2-(4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENOXY)ACETIC ACID](/img/structure/B5163096.png)

![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate](/img/structure/B5163120.png)


![1,5-Dichloro-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene](/img/structure/B5163150.png)
